Imidafenacin (KRP-197/ONO-8025, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide) is a new antimuscarinic drug developed for the treatment of overactive bladder [, ]. It exhibits a high affinity for M3 and M1 muscarinic receptor subtypes and a low affinity for the M2 subtype []. This selectivity profile suggests that imidafenacin may have fewer side effects compared to other antimuscarinics [].
Methods and Technical Details
The synthesis of Imidafenacin Related Compound 1 typically involves the use of halogenated ethyl diphenylacetonitrile and 2-methyl imidazole as starting materials. One notable method includes a one-step process where these reactants are combined with alcohol compounds as solvents and polyethylene glycol as a phase-transfer catalyst under alkaline conditions. This method simplifies the reaction steps, reduces the reaction time, and increases yield significantly, making it suitable for industrial production .
Another reported method describes hydrolyzing 4-bromo-2,2-diphenyl butyronitrile into acid amides, followed by a reaction with glyoxal ethylene to yield the target compound. This approach has shown improved yields compared to previous methods, achieving up to 85% efficiency .
Structure and Data
Imidafenacin Related Compound 1 features a complex molecular structure characterized by its diphenylbutanamide framework. The molecular formula is typically represented as CHN, indicating the presence of nitrogen atoms within its structure. The compound's stereochemistry plays a critical role in its biological activity, particularly in its interaction with muscarinic receptors.
Reactions and Technical Details
The primary reactions involved in the synthesis of Imidafenacin Related Compound 1 include nucleophilic substitutions and hydrolysis reactions. For instance, the reaction between bromo-2,2-diphenyl butyronitrile and alkaline conditions leads to the formation of acid amides, which are crucial intermediates in the synthesis pathway . Further reactions often involve heating under controlled conditions to facilitate the desired transformations while minimizing byproduct formation.
Process and Data
Imidafenacin acts primarily as an antagonist at muscarinic acetylcholine receptors, specifically M1 and M3 subtypes. By blocking these receptors, it prevents the contraction of the detrusor muscle in the bladder, thereby reducing urinary frequency and urgency. The mechanism involves:
Physical Properties
Chemical Properties
Imidafenacin Related Compound 1 is primarily utilized in scientific research related to pharmacology and medicinal chemistry. Its applications include:
Additionally, ongoing clinical studies continue to explore its efficacy compared to other treatments for urinary conditions . The compound's ability to selectively antagonize specific muscarinic receptors makes it a valuable tool in understanding bladder function and dysfunction.
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3